molecular formula C24H49N3O11 B605472 Amino-PEG8-t-Boc-Hydrazide CAS No. 1334169-96-8

Amino-PEG8-t-Boc-Hydrazide

Cat. No. B605472
M. Wt: 555.67
InChI Key: GKXIUVNZWFPOHI-UHFFFAOYSA-N
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Description

Amino-PEG8-t-Boc-Hydrazide is a PEG derivative containing an amino group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .


Synthesis Analysis

Amino-PEG8-t-Boc-Hydrazide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .


Molecular Structure Analysis

The molecular formula of Amino-PEG8-t-Boc-Hydrazide is C24H49N3O11 . It has a molecular weight of 555.7 g/mol .


Chemical Reactions Analysis

The amine group in Amino-PEG8-t-Boc-Hydrazide is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .


Physical And Chemical Properties Analysis

Amino-PEG8-t-Boc-Hydrazide has a molecular weight of 555.7 g/mol and a molecular formula of C24H49N3O11 . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

  • Polymer-Grafted Liposomes

    A study by Zalipsky (1993) discusses the synthesis of a distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) conjugate bearing a hydrazide group. This is used for preparing polymer-grafted liposomes, which can be functionalized with various biologically relevant ligands.

  • Antimicrobial Activity

    Khattab (2005) reports the coupling reaction of hydrazides with N-protected L-amino acids, leading to the synthesis of N-Boc-amino acid hydrazides with significant antimicrobial activity against S. aureus and E. coli (Khattab, 2005).

  • Tissue Engineering

    A study by Boehnke et al. (2015) focuses on imine cross-linked hydrogels for engineered tissues. They use hydrazide-functionalized polyethylene glycol (PEG) to form hydrogels with controllable degradation, ideal for 3D cell culture supports (Boehnke et al., 2015).

  • Peptide Synthesis

    Research by Sakakibara et al. (1969) demonstrates the synthesis of t-butyloxycarbonylamino acids using t-alkyl chloroformates, showcasing the preparation process for Boc-amino acids and hydrazides (Sakakibara et al., 1969).

  • Anti-inflammatory Agents

    Martynenko et al. (2019) explore the anti-inflammatory potential of (quinazoline-4-ylidene)hydrazides of N-protected amino acids, highlighting the significance of Boc-amino acids in this context (Martynenko et al., 2019).

  • Functionalization of Peptides

    Gray et al. (1991) discuss the Michael addition of tert-butyl carbazate and Boc-amino acid hydrazides with acrylamide to produce azaglutamine amino acid and peptide derivatives (Gray et al., 1991).

Future Directions

Amino-PEG8-t-Boc-Hydrazide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests that it could play a significant role in the development of targeted therapy drugs .

properties

IUPAC Name

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49N3O11/c1-24(2,3)38-23(29)27-26-22(28)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-25/h4-21,25H2,1-3H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXIUVNZWFPOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG8-t-Boc-Hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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